molecular formula C9H15N5O3S B6968447 2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile

2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile

Cat. No.: B6968447
M. Wt: 273.31 g/mol
InChI Key: VNFHRTHAVIUABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile is a complex organic compound that features a unique combination of functional groups, including a sulfamoyl group, an oxadiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The dimethylsulfamoyl group can be introduced via a nucleophilic substitution reaction using dimethylsulfamoyl chloride and an appropriate amine.

    Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide or by using a cyanation reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfamoyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its functional groups that can participate in polymerization or surface modification reactions.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of 2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl and oxadiazole groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-[Dimethylsulfamoyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile: Similar structure but with a methyl group instead of an ethyl group.

    2-[Dimethylsulfamoyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethyl group on the oxadiazole ring may influence its lipophilicity and binding interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3S/c1-4-9-11-8(12-17-9)7-14(6-5-10)18(15,16)13(2)3/h4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFHRTHAVIUABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN(CC#N)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.